molecular formula C19H20N2O6 B2682422 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide CAS No. 2320474-54-0

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide

Cat. No.: B2682422
CAS No.: 2320474-54-0
M. Wt: 372.377
InChI Key: ZZKDCZGTJGNRKP-UHFFFAOYSA-N
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Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes both a benzodioxin and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxin and benzofuran rings, followed by their coupling through an ethanediamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 2,3-dihydro-1,4-benzodioxin-6-yl)methylamine

Uniqueness

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide is unique due to its dual aromatic ring structure, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups and molecular architecture sets it apart from similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(20-11-19(24)6-1-2-14-13(19)5-7-25-14)18(23)21-12-3-4-15-16(10-12)27-9-8-26-15/h3-5,7,10,24H,1-2,6,8-9,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDCZGTJGNRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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